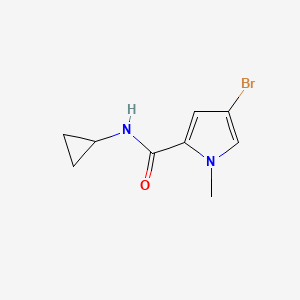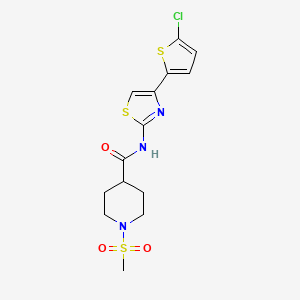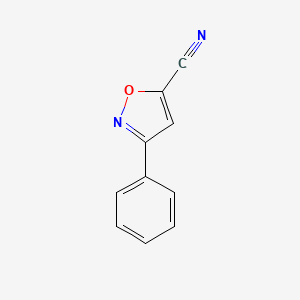
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide
Descripción general
Descripción
“4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1011427-66-9 . It has a molecular weight of 243.1 . The IUPAC name for this compound is 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide” is 1S/C9H11BrN2O/c1-12-5-6 (10)4-8 (12)9 (13)11-7-2-3-7/h4-5,7H,2-3H2,1H3, (H,11,13) . This code provides a specific representation of the molecule’s structure.Aplicaciones Científicas De Investigación
Electrophilic Aromatic Bromination
A study by Wischang and Hartung (2011) explored the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles, like 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. This process uses hydrogen peroxide and sodium bromide at specific conditions, catalyzed by vanadate(V)-dependent bromoperoxidase. The technique yields bromopyrroles (up to 91%) and can prepare marine natural products under biomimetic conditions, including 4,5-dibromopyrrole-2-carboxamide (Wischang & Hartung, 2011).
Potential in PET Imaging
Majo et al. (2013) synthesized a specific IGF-1R inhibitor, closely related to 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide, demonstrating specific binding to human cancer tissues in vitro. This compound, a pyrrolo[2,1-f][1,2,4]triazin-2-yl derivative, is a potential PET tracer for monitoring IGF-1R, indicating its use in oncological research (Majo et al., 2013).
Synthesis of Heterocycles
Davoodnia et al. (2010) reported the synthesis of new pyrrolo[2,3-d]pyrimidin-4-ones via cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes. This synthesis involves the use of a Bronsted-acidic ionic liquid as a catalyst, highlighting the compound's role in developing new heterocyclic compounds (Davoodnia et al., 2010).
Regioselective Bromination
Gao et al. (2018) discussed the substrate-controlled regioselective bromination of pyrrole-2-carboxamide substrates, resulting in the predominant formation of the 5-brominated species. This study shows the potential of 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide in regioselective bromination processes (Gao et al., 2018).
Novel Synthesis Routes
Howells et al. (2022) reported the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides, which includes compounds structurally related to 4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide. The study provides insight into novel synthetic routes for these compounds, valuable for drug discovery programs (Howells et al., 2022).
Chiral Conducting Polymers
Chen et al. (1997) explored the synthesis of optically active pyrrole monomers for chiral conducting polymers. This research demonstrates the potential application of such compounds in materials science, particularly in creating polymers with unique electrical properties (Chen et al., 1997).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
Propiedades
IUPAC Name |
4-bromo-N-cyclopropyl-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12-5-6(10)4-8(12)9(13)11-7-2-3-7/h4-5,7H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDNKLBMISLICL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-cyclopropyl-1-methyl-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-6-yl]-1-phenylmethanesulfonamide](/img/structure/B3198216.png)



![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B3198232.png)


![3,6-dimethyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3198251.png)
![1-Cyclopropyl-2-mercapto-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3198252.png)

![Sodium [5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B3198280.png)

![N-(4-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3198303.png)
![2-(3-ethylphenoxy)-N-(5-methyl-4-(4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)thiazol-2-yl)acetamide](/img/structure/B3198317.png)